molecular formula C7H5BFNO4 B8247794 5-Fluoro-6-nitrobenzo[c][1,2]oxaborol-1(3h)-ol

5-Fluoro-6-nitrobenzo[c][1,2]oxaborol-1(3h)-ol

Cat. No.: B8247794
M. Wt: 196.93 g/mol
InChI Key: QOQMJYSGCZLJFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-nitrobenzo[c][1,2]oxaborol-1(3h)-ol typically involves a multi-step process. One common method includes the substitution reactions followed by hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . The reaction conditions are generally mild and efficient, making this method suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous-flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-nitrobenzo[c][1,2]oxaborol-1(3h)-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, other nucleophiles.

Major Products

Scientific Research Applications

5-Fluoro-6-nitrobenzo[c][1,2]oxaborol-1(3h)-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Benzo[c][1,2,5]oxadiazoles
  • Benzo[c][1,2,5]thiadiazoles

Comparison

5-Fluoro-6-nitrobenzo[c][1,2]oxaborol-1(3h)-ol is unique due to the presence of both fluorine and nitro groups, which enhance its reactivity and potential pharmacological activity. Compared to benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, this compound exhibits a higher specificity for hypoxia-inducing factors, making it a more promising candidate for targeted cancer therapy .

Properties

IUPAC Name

5-fluoro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BFNO4/c9-6-1-4-3-14-8(11)5(4)2-7(6)10(12)13/h1-2,11H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQMJYSGCZLJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC(=C(C=C2CO1)F)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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